

# Synthesis and first description of Escaline in scientific literature

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## Compound of Interest

Compound Name: Escaline

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An In-Depth Technical Guide to the First Synthesis and Description of **Escaline** in Scientific Literature

## Introduction

**Escaline** (3,5-dimethoxy-4-ethoxyphenethylamine) is a psychedelic phenethylamine and a structural analog of **mescaline**. Its first synthesis was reported in the scientific literature in a 1954 paper by F. Benington and colleagues.<sup>[1][2]</sup> However, the compound remained relatively obscure until its re-examination by the laboratory of David E. Nichols. The first detailed description of its synthesis, effects, and dosage in humans was famously documented by Alexander Shulgin in his book *PiHKAL* (Phenethylamines I Have Known And Loved).<sup>[1][2][3][4][5]</sup> This guide provides a detailed technical overview of the synthesis and initial characterization of **Escaline**, primarily drawing from the comprehensive protocols laid out by Shulgin.

## Experimental Protocols: Synthesis of Escaline

Alexander Shulgin described two primary synthetic routes to **Escaline**. The first, more detailed method starts from 2,6-dimethoxyphenol, and the second begins with syringaldehyde.

### Method 1: Synthesis from 2,6-Dimethoxyphenol

This procedure involves a multi-step process beginning with a Mannich reaction, followed by quaternization, cyanation, etherification, and final reduction to the target amine.

Step 1: Synthesis of 2,6-dimethoxy-4-dimethylaminomethylphenol

- To a solution of 72.3 g of 2,6-dimethoxyphenol in 400 mL of methanol, 53.3 g of a 40% aqueous dimethylamine solution was added, followed by 40 g of a 40% aqueous formaldehyde solution.
- The solution was heated under reflux for 1.5 hours on a steam bath.
- The volatile components were removed under vacuum to yield a dark oily residue of 2,6-dimethoxy-4-dimethylaminomethylphenol.

#### Step 2: Quaternization of the Mannich Product

- The residue from the previous step was dissolved in 400 mL of isopropanol.
- 50 mL of methyl iodide was added to the solution.
- An exothermic reaction occurred, leading to the deposition of crystals within 3 minutes. The mixture was allowed to return to room temperature and stirred occasionally over 4 hours.
- The solid product, the methiodide of 2,6-dimethoxy-4-dimethylaminomethylphenol, was collected by filtration, washed with cold isopropanol, and air-dried to yield 160 g of a cream-colored crystalline solid.

#### Step 3: Synthesis of Homosyringonitrile (3,5-dimethoxy-4-hydroxyphenylacetonitrile)

- A suspension of 155 g of the methiodide salt in 600 mL of water was treated with a solution of 130 g of potassium cyanide (KCN) in 300 mL of water.
- The mixture was heated on a steam bath for 6 hours.
- The hot reaction mixture was poured into 1.2 L of water and acidified with concentrated hydrochloric acid (HCl), with caution due to the evolution of hydrogen cyanide (HCN) gas.
- The aqueous solution was extracted three times with 150 mL portions of dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>).
- The combined organic extracts were washed with saturated sodium bicarbonate (NaHCO<sub>3</sub>) solution.

- The solvent was removed under vacuum, yielding approximately 70 g of a viscous black oil.
- This oil was distilled at 0.4 mm/Hg and 150-160 °C to yield 52.4 g of homosyringonitrile, which crystallized into a white solid.

#### Step 4: Synthesis of 3,5-dimethoxy-4-ethoxyphenylacetonitrile

- A solution of 5.75 g of homosyringonitrile and 12.1 g of ethyl iodide in 50 mL of dry acetone was treated with 6.9 g of finely powdered anhydrous potassium carbonate ( $K_2CO_3$ ).
- The mixture was held at reflux for 18 hours.
- After cooling, the mixture was diluted with 100 mL of diethyl ether ( $Et_2O$ ) and filtered.
- The solvent was removed from the filtrate under vacuum.
- The residue was recrystallized from  $Et_2O$ /hexane to yield 5.7 g of 3,5-dimethoxy-4-ethoxyphenylacetonitrile.

#### Step 5: Reduction to **Escaline** HCl (3,5-dimethoxy-4-ethoxyphenethylamine hydrochloride)

- A solution of 2.21 g of 3,5-dimethoxy-4-ethoxyphenylacetonitrile in 25 mL of ethanol containing 2.5 mL of concentrated HCl and 400 mg of 10% palladium on charcoal was prepared.
- The mixture was shaken under a hydrogen atmosphere of 50 psi for 24 hours.
- Celite was added, and the mixture was filtered.
- The solvents were removed under vacuum, and the residue was recrystallized from isopropanol/diethyl ether to yield 2.14 g of 3,5-dimethoxy-4-ethoxyphenethylamine hydrochloride (**Escaline** HCl).<sup>[6][7]</sup>



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**Caption:** Synthetic pathway to **Escaline** from 2,6-Dimethoxyphenol.

## Method 2: Synthesis from Syringaldehyde

This alternative route begins with the ethylation of syringaldehyde, followed by a Henry reaction to form a nitrostyrene, which is then reduced to the final product.

### Step 1: Synthesis of 3,5-dimethoxy-4-ethoxybenzaldehyde

- A suspension of 21.9 g of syringaldehyde in 45 mL of water was heated to reflux.
- A solution of 15 g of sodium hydroxide (NaOH) in 60 mL of water was added, and heating continued until the solids redissolved.
- Over 10 minutes, 23 g of diethyl sulfate was added, and the mixture was refluxed for 1 hour.
- After cooling, the mixture was extracted with diethyl ether, and the solvent was removed to yield 21.8 g of crude 3,5-dimethoxy-4-ethoxybenzaldehyde.

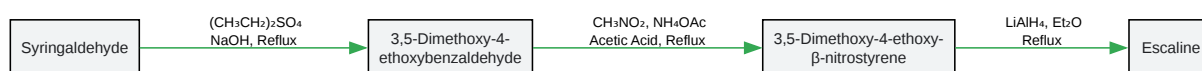
### Step 2: Synthesis of 3,5-dimethoxy-4-ethoxy- $\beta$ -nitrostyrene

- A solution of 14.7 g of the aldehyde from the previous step and 7.2 mL of nitromethane in 50 mL of glacial acetic acid was treated with 4.4 g of anhydrous ammonium acetate.
- The mixture was held at reflux for 30 minutes.
- Upon cooling, yellow crystals formed, which were filtered and washed with cold acetic acid.
- The dried product yielded 11.5 g of 3,5-dimethoxy-4-ethoxy- $\beta$ -nitrostyrene.

### Step 3: Reduction to **Escaline**

- To a refluxing suspension of 4.0 g of lithium aluminum hydride (LAH) in 250 mL of anhydrous diethyl ether, a solution of 5.0 g of the nitrostyrene in 150 mL of anhydrous diethyl ether was added dropwise.
- The mixture was maintained at reflux for 24 hours.

- After cooling, the excess LAH was decomposed by the addition of 4 mL of water, followed by 4 mL of 15% NaOH solution, and finally 12 mL of water.
- The solids were filtered and washed with diethyl ether. The combined filtrate and washings were stripped of solvent under vacuum.
- The residue was dissolved in dilute sulfuric acid, washed with dichloromethane, then made basic with 25% NaOH.
- The product was extracted with dichloromethane. After solvent removal, the residue was distilled (110-120 °C at 0.3 mm/Hg) to yield 1.4 g of **Escaline** as a colorless oil.[7]
- The hydrochloride salt was prepared by dissolving the oil in isopropanol, neutralizing with concentrated HCl, and precipitating with anhydrous diethyl ether.



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**Caption:** Synthetic pathway to **Escaline** from Syringaldehyde.

## Data Presentation

The following tables summarize the quantitative data reported by Alexander Shulgin in PiHKAL.

### Table 1: Physicochemical Properties of Escaline and Intermediates

Compound	Form	Melting Point (°C)
Homosyringonitrile	White Crystals	57-58
3,5-Dimethoxy-4-ethoxyphenylacetonitrile	Crystals	57-58
3,5-Dimethoxy-4-ethoxybenzaldehyde	Crude Solid	51-52
3,5-Dimethoxy-4-ethoxy- $\beta$ -nitrostyrene	Yellow Crystals	108-109
Escaline Hydrochloride	White Crystals	165-167
Data sourced from Shulgin & Shulgin, PiHKAL.[6][7]		

**Table 2: Pharmacological Data for Escaline**

Parameter	Value
Dosage Range (Oral)	40 - 60 mg
Duration of Action	8 - 12 hours
Data sourced from Shulgin & Shulgin, PiHKAL. [1][6][7]	

## Pharmacology and Signaling Pathway

**Escaline's** psychoactive effects are primarily attributed to its activity as a partial agonist at the serotonin 5-HT<sub>2a</sub> receptor.[2] Its potency is reported to be approximately five to eight times greater than that of its structural analog, **mescaline**. [8] The interaction with the 5-HT<sub>2a</sub> receptor is believed to be the principal mechanism initiating the downstream signaling cascade that results in its characteristic psychedelic effects.[2]



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**Caption:** Simplified diagram of **Escaline**'s interaction with the 5-HT<sub>2a</sub> receptor.

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